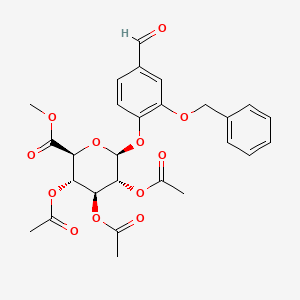![molecular formula ¹³C₁₄H₁₀ B1146099 Phenanthrene-[U-13C] CAS No. 1173018-81-9](/img/no-structure.png)
Phenanthrene-[U-13C]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the formula C14H10 . It consists of three fused benzene rings and appears as a colorless, crystal-like solid . It is used to make dyes, plastics, pesticides, explosives, and drugs .
Synthesis Analysis
Phenanthrene can be synthesized through various methods. The traditional synthesis methods involve the formation of cycles and subsequent “aromatization”, linked to those proposed by Haworth and Bardhan-Sengupta . Other methods include the Ullman coupling reactions, the Heck reaction, the Suzuki reaction, and the MacMurry reaction .Molecular Structure Analysis
Phenanthrene has a molecular formula of C14H10 . Its average mass is 178.229 Da and its mono-isotopic mass is 178.078247 Da . The structure of Phenanthrene consists of three fused benzene rings .Chemical Reactions Analysis
Phenanthrene undergoes various chemical reactions. It can be oxidized to phenanthrenequinone with chromic acid . It also reacts with concentrated nitric acid with sulphuric acid to yield 9-nitrophenanthrene . Furthermore, it can be reduced to 9, 10 dihydrophenanthrene when vigorously shaken with solid lithium aluminium hydride at high temperatures .Physical And Chemical Properties Analysis
Phenanthrene is nearly insoluble in water but is soluble in most low-polarity organic solvents such as toluene, carbon tetrachloride, ether, chloroform, acetic acid, and benzene . It has a melting point of 100.2 degrees Celsius and a boiling point of 340 degrees Celsius .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Research is being conducted on enhancing the anaerobic biodegradation of Phenanthrene in polluted soil by bioaugmentation and biostimulation . This could lead to more effective methods for the remediation of Phenanthrene-contaminated environments. Another interesting direction is the use of liquid CO2 as a benign medium to perform safe ozonolysis of Phenanthrene at near-ambient temperatures .
Eigenschaften
CAS-Nummer |
1173018-81-9 |
|---|---|
Produktname |
Phenanthrene-[U-13C] |
Molekularformel |
¹³C₁₄H₁₀ |
Molekulargewicht |
192.13 |
Synonyme |
[3]Helicene-[U-13C]; NSC 26256-[U-13C]; Ravatite-13C14; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





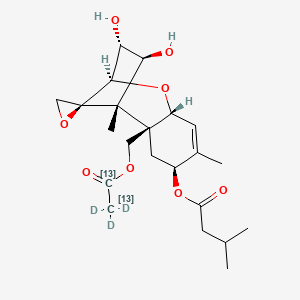

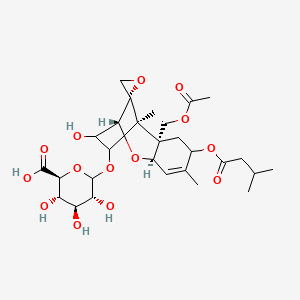
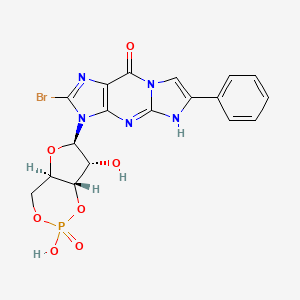
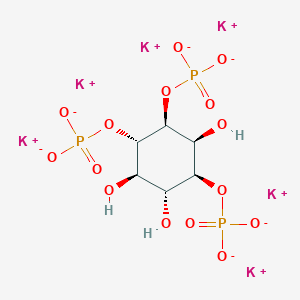
![[4-(2-Ethoxy-2-oxoethyl)phenyl]acetate](/img/structure/B1146031.png)



